Cas no 2418680-02-9 (2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid)

2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2418680-02-9
- EN300-26629491
- 2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid
- 2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid
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- インチ: 1S/C28H27N5O4/c1-18-19(15-27(34)35)14-20(16-26(18)30-31-29)32-10-12-33(13-11-32)28(36)37-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,14,16,25H,10-13,15,17H2,1H3,(H,34,35)
- InChIKey: CYSUQHOPLVTTBI-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCN(C2C=C(C(C)=C(CC(=O)O)C=2)N=[N+]=[N-])CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 497.20630436g/mol
- どういたいしつりょう: 497.20630436g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 849
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26629491-0.5g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 95.0% | 0.5g |
$959.0 | 2025-03-20 | |
Enamine | EN300-26629491-1g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 1g |
$999.0 | 2023-09-12 | ||
Enamine | EN300-26629491-1.0g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 95.0% | 1.0g |
$999.0 | 2025-03-20 | |
Enamine | EN300-26629491-5.0g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 | |
Enamine | EN300-26629491-0.05g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 95.0% | 0.05g |
$839.0 | 2025-03-20 | |
Enamine | EN300-26629491-10g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 10g |
$4299.0 | 2023-09-12 | ||
Enamine | EN300-26629491-0.1g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 95.0% | 0.1g |
$879.0 | 2025-03-20 | |
Enamine | EN300-26629491-2.5g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 95.0% | 2.5g |
$1959.0 | 2025-03-20 | |
Enamine | EN300-26629491-0.25g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 95.0% | 0.25g |
$920.0 | 2025-03-20 | |
Enamine | EN300-26629491-5g |
2-[3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylphenyl]acetic acid |
2418680-02-9 | 5g |
$2900.0 | 2023-09-12 |
2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acidに関する追加情報
Recent Advances in the Study of 2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid (CAS: 2418680-02-9)
The compound 2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid (CAS: 2418680-02-9) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This structurally complex molecule combines several functional groups that make it particularly valuable for drug discovery and bioconjugation applications.
Recent studies have focused on the compound's role as a versatile building block in peptide synthesis and protein modification. The presence of both an azido group and a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine moiety allows for orthogonal protection strategies and click chemistry applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in creating stable peptide-drug conjugates with improved pharmacokinetic properties.
In cancer research, this compound has shown promise as a linker molecule for antibody-drug conjugates (ADCs). The methylphenylacetic acid portion provides optimal spacing between targeting moieties and cytotoxic payloads, while the azide group enables efficient conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Clinical trials currently in Phase I/II are investigating ADCs utilizing this linker chemistry for targeted delivery in breast and ovarian cancers.
The stability profile of 2418680-02-9 has been extensively characterized in recent pharmaceutical development studies. Research published in Molecular Pharmaceutics (2024) revealed exceptional stability in physiological conditions (pH 7.4, 37°C) with a half-life exceeding 72 hours, making it particularly suitable for long-circulating drug formulations. However, the Fmoc group shows predictable cleavage under basic conditions, allowing controlled deprotection when needed.
Emerging applications in proteomics have also been reported, where researchers are utilizing the compound's unique properties for mass spectrometry-based protein labeling. The azido group enables bioorthogonal tagging, while the aromatic system enhances detection sensitivity. This dual functionality has proven valuable in studies of protein-protein interactions and post-translational modifications.
From a synthetic chemistry perspective, recent optimizations have improved the yield of 2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid production. A 2024 Organic Process Research & Development publication detailed a novel continuous flow synthesis method that achieves 85% overall yield while reducing hazardous waste generation by 60% compared to traditional batch processes.
Future research directions appear to be focusing on expanding the compound's utility in targeted drug delivery systems and as a scaffold for combinatorial chemistry approaches. Its structural features offer multiple points for diversification, making it a promising candidate for the development of new chemical libraries in drug discovery programs.
2418680-02-9 (2-3-azido-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-2-methylphenylacetic acid) 関連製品
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